

Application Notes and Protocols: Detection of Hyperoxidized PRDX3 via Immunofluorescence

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Compound of Interest

Compound Name: PRDX3(103-112), human

Cat. No.: B12383313

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Peroxiredoxin 3 (PRDX3) is a mitochondrial antioxidant enzyme belonging to the 2-Cys peroxiredoxin family that plays a crucial role in cellular redox homeostasis.[1][2][3] Under conditions of high oxidative stress, such as during ferroptosis, the catalytic cysteine of PRDX3 can become hyperoxidized to sulfinic (SO₂H) or sulfonic (SO₃H) acid.[1][4] Recent studies have identified hyperoxidized PRDX3 (SO_{2/3}-PRDX3) as a specific and sensitive marker for ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6][7] During ferroptosis, hyperoxidized PRDX3 has been observed to translocate from the mitochondria to the plasma membrane, where it is thought to inhibit cystine uptake, further promoting this cell death pathway.[5][7] This application note provides a detailed immunofluorescence protocol for the detection and visualization of hyperoxidized PRDX3 in cultured cells.

Quantitative Data Summary

The following tables summarize key reagents and their recommended starting concentrations for the immunofluorescence protocol. Optimization may be required for specific cell types and

experimental conditions.

Table 1: Primary Antibodies

Antibody Target	Host Species	Clonality	Recommended Starting Dilution (IF)	Manufacturer
Hyperoxidized Peroxiredoxin-3	Rabbit	Polyclonal	1:100	Cayman Chemical
Hyperoxidized Peroxiredoxin-3	Mouse	Monoclonal (Clone 5H7c)	Not specified, requires optimization	Cayman Chemical

Table 2: Reagents and Dyes

Reagent/Dye	Purpose	Recommended Concentration/Incubation
Ferroptosis Inducer (e.g., Erastin, RSL3)	Induce hyperoxidation of PRDX3	Varies (e.g., 2 μ M Erastin for 12h)[5][6]
MitoTracker™ Red CMXRos	Mitochondrial co-localization	100-200 nM for 15-30 min
Paraformaldehyde (PFA)	Cell fixation	4% in PBS for 15 min
Triton™ X-100 or Digitonin	Permeabilization	0.1-0.5% in PBS for 10-15 min
Bovine Serum Albumin (BSA) or Normal Goat Serum	Blocking agent	1-5% in PBS for 1 hour
Fluorophore-conjugated Secondary Antibody	Detection of primary antibody	1:500 - 1:2000 for 1 hour
DAPI	Nuclear counterstain	1 μ g/mL for 5 min

Experimental Protocols

This protocol outlines the immunofluorescent staining of hyperoxidized PRDX3 in cultured cells, including co-localization with mitochondria.

Materials:

- Cultured cells grown on glass coverslips or in imaging-compatible plates
- Ferroptosis inducer (e.g., Erastin)
- MitoTracker™ Red CMXRos
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
- Blocking Buffer (e.g., 3% BSA in PBS with 0.1% Tween-20)
- Primary antibody against hyperoxidized PRDX3 (see Table 1)
- Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor™ 488)
- DAPI solution
- Antifade mounting medium
- Fluorescence microscope

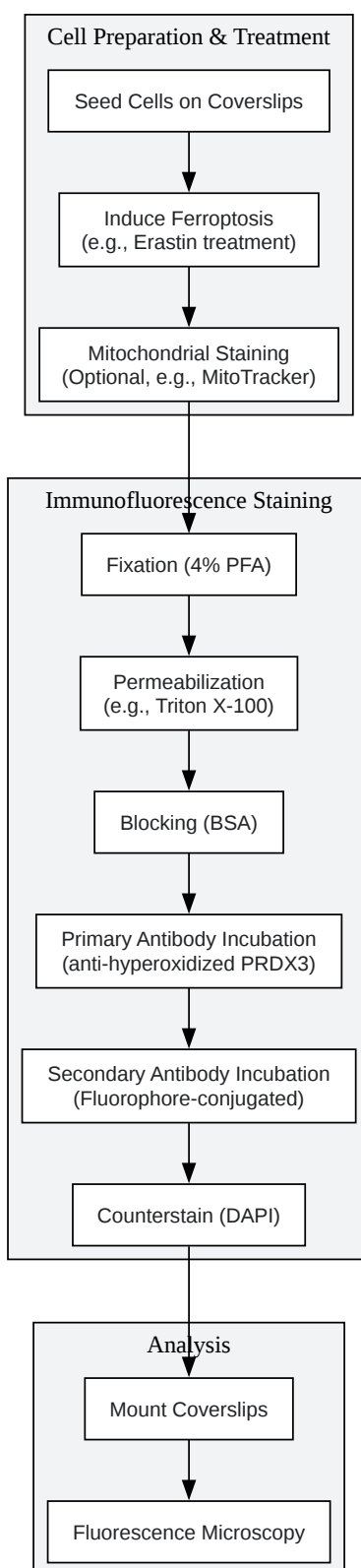
Procedure:

- Cell Seeding and Treatment:
 - Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
 - Culture cells under standard conditions.

- Treat cells with a ferroptosis inducer (e.g., 2 μ M Erastin) for the desired time (e.g., 12 hours) to induce PRDX3 hyperoxidation.[5][6] Include an untreated control.
- Mitochondrial Staining (Optional):
 - If co-localization with mitochondria is desired, pre-incubate the live cells with MitoTracker™ Red CMXRos at a final concentration of 100-200 nM in pre-warmed culture medium for 15-30 minutes at 37°C.
 - Wash the cells twice with pre-warmed culture medium.
- Fixation:
 - Gently wash the cells twice with PBS.
 - Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Incubate the fixed cells with Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS) for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody against hyperoxidized PRDX3 in Blocking Buffer at the recommended starting dilution (e.g., 1:100).
 - Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

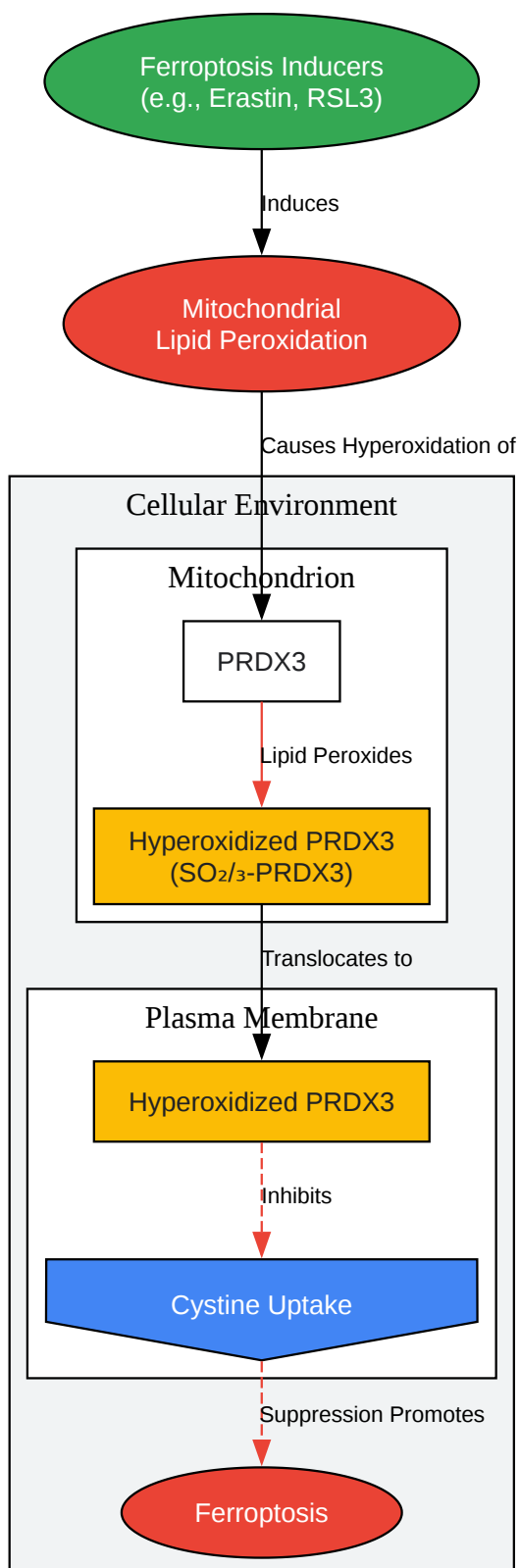
- Secondary Antibody Incubation:
 - Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
 - Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.
 - Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
 - Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
 - Wash the cells twice with PBS.
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging:
 - Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
 - In untreated cells, PRDX3 is localized to the mitochondria.^{[1][3]} In ferroptotic cells, hyperoxidized PRDX3 is expected to show increased signal and may translocate to the plasma membrane.^{[5][7]}

Visualizations



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Caption: Experimental workflow for immunofluorescent detection of hyperoxidized PRDX3.



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Caption: Signaling pathway of PRDX3 hyperoxidation during ferroptosis.

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